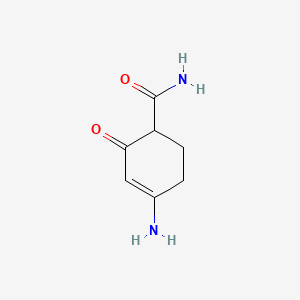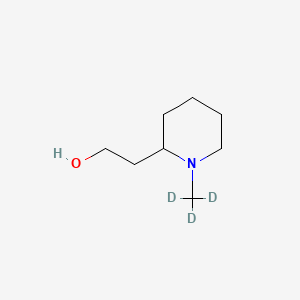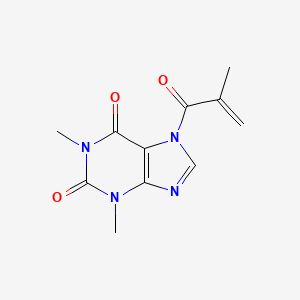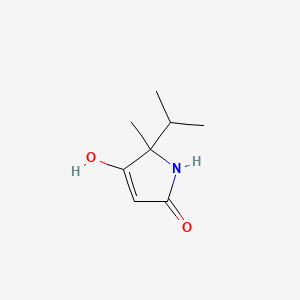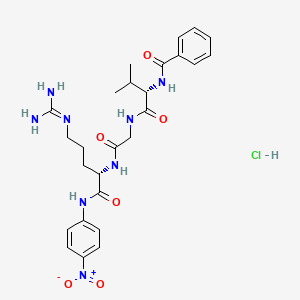
N-Benzoyl-Val-Gly-Arg p-nitroanilide HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is a synthetic compound widely used as a protease substrate in biochemical research. Its empirical formula is C26H34N8O6 · HCl, and it has a molecular weight of 591.06 . This compound is particularly valuable in the study of proteolytic enzymes due to its chromogenic properties, which allow for easy detection and quantification of enzymatic activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride typically involves the stepwise coupling of amino acids and the subsequent introduction of the benzoyl and p-nitroanilide groups. The process begins with the protection of the amino groups, followed by the coupling of valine, glycine, and arginine residues.
Industrial Production Methods
Industrial production of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in a powdered form and stored at low temperatures to maintain stability .
化学反応の分析
Types of Reactions
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. These reactions result in the cleavage of the peptide bond between the arginine and p-nitroanilide moieties, releasing p-nitroaniline, which can be detected colorimetrically .
Common Reagents and Conditions
The hydrolysis reactions typically occur in aqueous buffer solutions at physiological pH and temperature. Common reagents include various proteolytic enzymes such as trypsin and thrombin. The reactions are monitored using spectrophotometric methods to detect the release of p-nitroaniline .
Major Products Formed
The major product formed from the hydrolysis of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is p-nitroaniline, which is a chromogenic compound that can be easily quantified using spectrophotometry .
科学的研究の応用
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a substrate for the detection and quantification of proteolytic enzyme activity. This compound is used in various assays to study enzymes such as trypsin, thrombin, and other serine proteases .
In addition to its use in enzyme assays, N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is also employed in the study of enzyme kinetics and inhibitor screening. Its chromogenic properties make it an ideal substrate for high-throughput screening of potential enzyme inhibitors, which is valuable in drug discovery and development .
作用機序
The mechanism of action of N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride involves its hydrolysis by proteolytic enzymes. The enzyme binds to the substrate and catalyzes the cleavage of the peptide bond between the arginine and p-nitroanilide moieties. This reaction releases p-nitroaniline, which can be detected colorimetrically. The rate of p-nitroaniline release is directly proportional to the enzyme activity, allowing for the quantification of proteolytic activity .
類似化合物との比較
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is similar to other chromogenic protease substrates such as N-Benzoyl-Phe-Val-Arg p-nitroanilide hydrochloride and Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride. These compounds share similar structures and are used for similar applications in enzyme assays .
Similar Compounds
N-Benzoyl-Phe-Val-Arg p-nitroanilide hydrochloride: Used as a substrate for thrombin and trypsin-like enzymes.
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride: Commonly used in trypsin and chymotrypsin activity assays.
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Utilized in colorimetric analysis of proteolytic activity.
N-Benzoyl-Val-Gly-Arg p-nitroanilide hydrochloride is unique due to its specific amino acid sequence, which makes it a preferred substrate for certain proteolytic enzymes. Its chromogenic properties and ease of detection further enhance its utility in biochemical research .
特性
分子式 |
C26H35ClN8O6 |
|---|---|
分子量 |
591.1 g/mol |
IUPAC名 |
N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H34N8O6.ClH/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H/t20-,22-;/m0./s1 |
InChIキー |
MLHRHUKHWCVSAU-DTRWSJPISA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


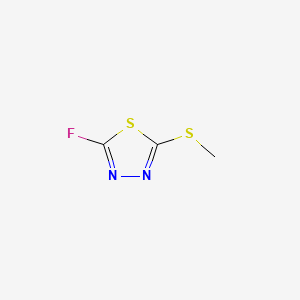

![1-[2-(3-Cyclohexylpropoxy)-2-oxoethyl]-1-methylpyrrolidinium iodide](/img/structure/B13837215.png)

![Acetamide, 2,2-dichloro-N-[ss-hydroxy-a-(hydroxymethyl)-o-nitrophenethyl]-, D-threo; D-threo-(1R,2R)-1-o-Nitrophenyl-2-dichloroacetamido-1,3-propanediol](/img/structure/B13837223.png)
